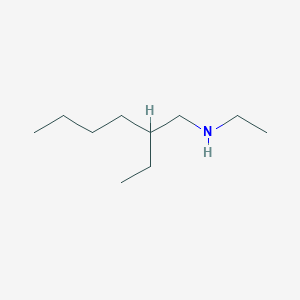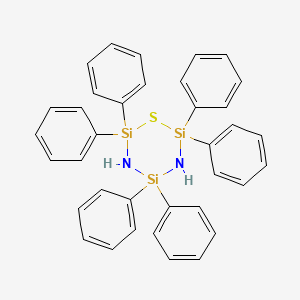
2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-thiadiazatrisilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-thiadiazatrisilinane is a unique organosilicon compound characterized by its hexaphenyl substitution pattern
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-thiadiazatrisilinane typically involves the reaction of hexaphenylcyclotrisilazane with sulfur or sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-thiadiazatrisilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-thiadiazatrisilinane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Material Science: Investigated for its potential use in the development of advanced materials, such as polymers and nanocomposites.
Biology and Medicine: Explored for its potential biological activity and as a component in drug delivery systems.
Wirkmechanismus
The mechanism by which 2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-thiadiazatrisilinane exerts its effects is primarily related to its ability to interact with various molecular targets. The compound can form stable complexes with metal ions, which can influence its reactivity and potential applications. The pathways involved in its mechanism of action include coordination chemistry and organometallic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexaphenylcyclotrisiloxane: Similar in structure but contains oxygen atoms instead of sulfur.
Hexaphenylcyclotrisilazane: Contains nitrogen atoms instead of sulfur.
Hexaphenylcyclotrisilane: Lacks the heteroatoms present in the thiadiazatrisilinane structure.
Uniqueness
2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-thiadiazatrisilinane is unique due to the presence of sulfur in its structure, which imparts distinct chemical and physical properties compared to its oxygen and nitrogen analogs. This uniqueness makes it a valuable compound for specific applications where sulfur-containing organosilicon compounds are desired.
Eigenschaften
CAS-Nummer |
63264-03-9 |
|---|---|
Molekularformel |
C36H32N2SSi3 |
Molekulargewicht |
609.0 g/mol |
IUPAC-Name |
2,2,4,4,6,6-hexakis-phenyl-1,3,5,2,4,6-thiadiazatrisilinane |
InChI |
InChI=1S/C36H32N2SSi3/c1-7-19-31(20-8-1)40(32-21-9-2-10-22-32)37-41(33-23-11-3-12-24-33,34-25-13-4-14-26-34)39-42(38-40,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30,37-38H |
InChI-Schlüssel |
IJVSOIZXJSZEKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si]2(N[Si](S[Si](N2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)
![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)
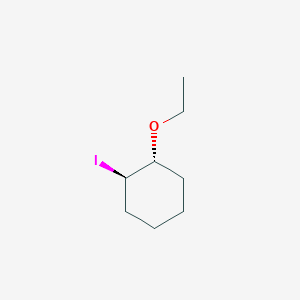

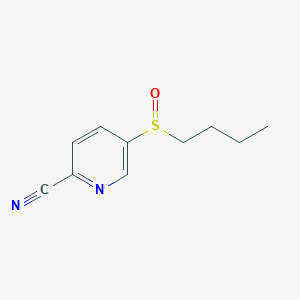
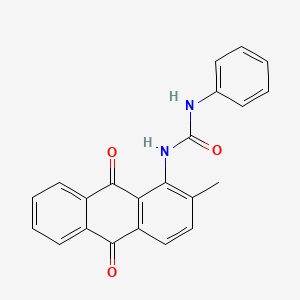
![Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate](/img/structure/B14505206.png)
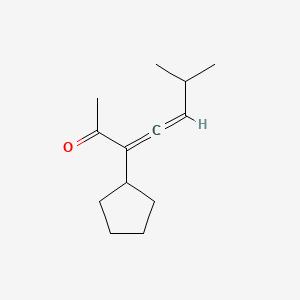
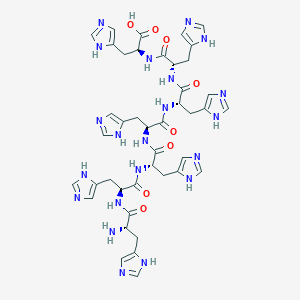
![Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate](/img/structure/B14505214.png)
